molecular formula C24H20FNO4 B557952 Fmoc-Phe(2-F)-OH CAS No. 205526-26-7

Fmoc-Phe(2-F)-OH

Cat. No.: B557952
CAS No.: 205526-26-7
M. Wt: 405.4 g/mol
InChI Key: ARHOAMSIDCQWEW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe(2-F)-OH: , also known as fluorenylmethyloxycarbonyl-2-fluorophenylalanine, is a derivative of phenylalanine It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process

Mechanism of Action

Target of Action

Fmoc-Phe(2-F)-OH, also known as Fmoc-L-2-Fluorophenylalanine, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications . The compound plays a key role in the self-assembly of these hydrogels .

Mode of Action

The compound interacts with its targets through a process of self-assembly . This process is influenced by multiple factors including the Fmoc and phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound’s self-assembly process leads to the formation of these hydrogels, which are important in various biomedical applications .

Result of Action

The result of this compound’s action is the formation of hydrogels . These hydrogels are formed through a self-assembly process influenced by various factors . The hydrogels formed have potential applications in the biomedical field .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process leading to hydrogel formation . The compound’s action, efficacy, and stability can therefore be influenced by changes in these environmental conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-Phe(2-F)-OH plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in the self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Cellular Effects

This compound has been shown to influence cell function. For instance, it has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of low molecular weight molecules like this compound are crucial in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications .

Molecular Mechanism

The molecular mechanism of this compound involves the self-assembly of the molecule into hydrogels. This process is governed by multiple factors, including the role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Temporal Effects in Laboratory Settings

It is known that the molecule can form hydrogels, and these hydrogels have been proposed as a model for drug release .

Metabolic Pathways

The molecule is known to be involved in the formation of hydrogels, which can have various applications in biomedicine .

Transport and Distribution

The molecule is known to form hydrogels, which can be used in various biomedical applications .

Subcellular Localization

The molecule is known to form hydrogels, which can be used in various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of 2-fluorophenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

    Purification: The resulting Fmoc-protected 2-fluorophenylalanine is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of Fmoc-Phe(2-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Phe(2-F)-OH can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like tetrahydrofuran or ethanol; room temperature or reflux conditions.

    Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Phe(2-F)-OH is widely used in solid-phase peptide synthesis to protect the amino group, allowing for the sequential addition of amino acids to form peptides and proteins.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of modified proteins with enhanced properties, such as increased stability or altered activity.

Medicine:

    Drug Development: this compound is utilized in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.

Industry:

    Biomaterials: The compound is employed in the synthesis of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery applications.

Comparison with Similar Compounds

    Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, without the fluorine substitution.

    Fmoc-Tyr-OH: Fluorenylmethyloxycarbonyl-tyrosine, with a hydroxyl group on the phenyl ring.

    Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, with an indole ring.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom at the 2-position of the phenyl ring in Fmoc-Phe(2-F)-OH distinguishes it from other Fmoc-protected amino acids. This substitution can enhance the compound’s chemical stability and reactivity, making it a valuable tool in peptide synthesis and other scientific research applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370353
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-26-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(2-F)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(2-F)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Phe(2-F)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Phe(2-F)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Phe(2-F)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Phe(2-F)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.